molecular formula C14H11N3O2S B12582530 8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide CAS No. 648896-13-3

8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide

Cat. No.: B12582530
CAS No.: 648896-13-3
M. Wt: 285.32 g/mol
InChI Key: FHTPYPBKXYXMRE-UHFFFAOYSA-N
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Description

8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide is a complex organic compound that features a quinoline core substituted with a hydroxy group at the 8th position and a carboxamide group at the 2nd position. The carboxamide group is further substituted with a thiazolylmethyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide typically involves multiple steps One common synthetic route starts with the preparation of 8-hydroxyquinoline, which is then subjected to carboxylation to introduce the carboxamide group at the 2nd positionThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 8th position can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The thiazolylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. It can also intercalate into DNA, disrupting replication and transcription. Additionally, the thiazole ring can interact with proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycine: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide is unique due to its combination of a quinoline core with a thiazolylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications in scientific research.

Properties

CAS No.

648896-13-3

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

8-hydroxy-N-(1,3-thiazol-2-ylmethyl)quinoline-2-carboxamide

InChI

InChI=1S/C14H11N3O2S/c18-11-3-1-2-9-4-5-10(17-13(9)11)14(19)16-8-12-15-6-7-20-12/h1-7,18H,8H2,(H,16,19)

InChI Key

FHTPYPBKXYXMRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NCC3=NC=CS3

Origin of Product

United States

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